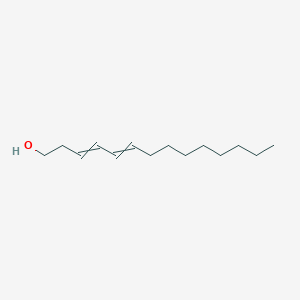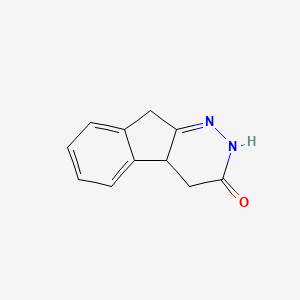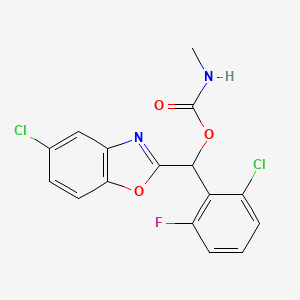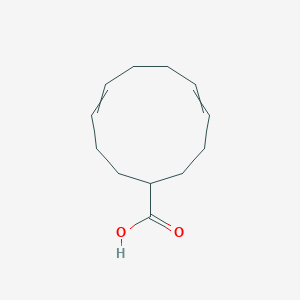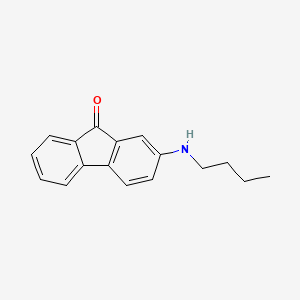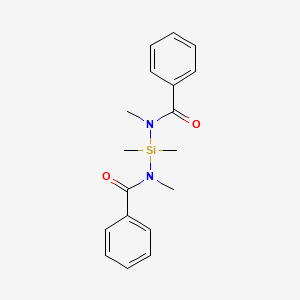![molecular formula C23H34O2Sn B14340221 Tributyl[(naphthalene-1-carbonyl)oxy]stannane CAS No. 93674-02-3](/img/structure/B14340221.png)
Tributyl[(naphthalene-1-carbonyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(naphthalene-1-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a naphthalene-1-carbonyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in radical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl[(naphthalene-1-carbonyl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with naphthalene-1-carbonyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(naphthalene-1-carbonyl)oxy]stannane undergoes various types of chemical reactions, including:
Reduction: The compound can participate in reduction reactions, often facilitated by radical initiators such as azobisisobutyronitrile (AIBN).
Substitution: It can undergo nucleophilic substitution reactions where the naphthalene-1-carbonyl group is replaced by other nucleophiles.
Oxidation: The tin center can be oxidized to higher oxidation states, although this is less common.
Common Reagents and Conditions
Reduction: Common reagents include AIBN and light irradiation to initiate radical reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Major Products Formed
Reduction: The major products are typically hydrocarbons resulting from the cleavage of the tin-carbon bond.
Substitution: The products depend on the nucleophile used, resulting in various organotin derivatives.
Oxidation: Oxidized tin compounds, such as tin oxides or stannates, are formed.
Aplicaciones Científicas De Investigación
Tributyl[(naphthalene-1-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in radical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound’s ability to form stable radicals makes it useful in studying radical-mediated biological processes.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl[(naphthalene-1-carbonyl)oxy]stannane involves the formation of tin-centered radicals. These radicals can initiate a variety of chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin chloride: Used as a precursor in the synthesis of other organotin compounds.
Tributyltin oxide: Employed in the production of antifouling paints and as a catalyst.
Uniqueness
Tributyl[(naphthalene-1-carbonyl)oxy]stannane is unique due to the presence of the naphthalene-1-carbonyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in radical-mediated reactions where stability and selectivity are crucial.
Propiedades
Número CAS |
93674-02-3 |
|---|---|
Fórmula molecular |
C23H34O2Sn |
Peso molecular |
461.2 g/mol |
Nombre IUPAC |
tributylstannyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O2.3C4H9.Sn/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;3*1-3-4-2;/h1-7H,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
UPUMYPPMICBQJS-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



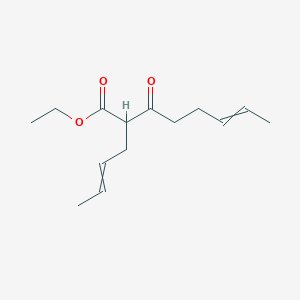
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
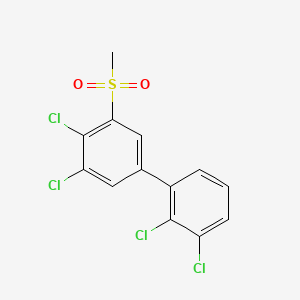

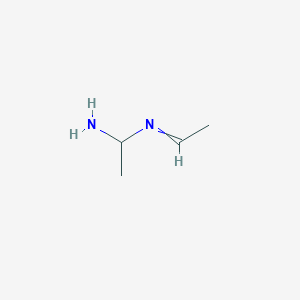
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
